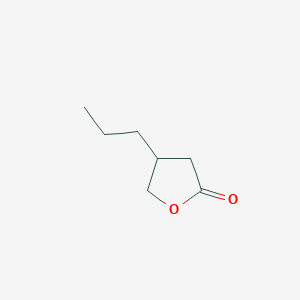

4-Propyloxolan-2-one

Description

BenchChem offers high-quality 4-Propyloxolan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Propyloxolan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-propyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-3-6-4-7(8)9-5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTUTJMZAZZKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40548557 | |

| Record name | 4-Propyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72397-60-5 | |

| Record name | 4-Propyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Data of (R)-4-Propyloxolan-2-one: An In-depth Technical Guide

Introduction

(R)-4-Propyloxolan-2-one, a chiral γ-lactone, is a key intermediate in the synthesis of various pharmaceuticals, most notably the antiepileptic drug Brivaracetam. Its stereochemistry and purity are critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals involved in its synthesis and quality control. This guide provides a comprehensive overview of the spectroscopic data of (R)-4-Propyloxolan-2-one, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. We will delve into the principles behind these methods, provide detailed experimental protocols, and offer in-depth interpretations of the spectral data.

Molecular Structure and Key Spectroscopic Features

(R)-4-Propyloxolan-2-one possesses a five-membered lactone ring with a propyl group at the chiral center (C4). This structure gives rise to a unique set of spectroscopic signals that can be used for its unambiguous identification and characterization.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the nuclei within a molecule.

Principles of NMR Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to a specific radiofrequency. By absorbing this radiofrequency, the nuclei "resonate," and the resulting signal is detected. The precise resonance frequency, or chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within the molecule.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra of (R)-4-Propyloxolan-2-one.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A typical workflow for preparing an NMR sample of (R)-4-Propyloxolan-2-one and acquiring the spectra.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified (R)-4-Propyloxolan-2-one sample.

-

Dissolution: Dissolve the sample in about 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3), in a clean, dry vial. The choice of solvent is critical as it should not have signals that overlap with the analyte's signals.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Shimming and Locking: The instrument will automatically lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.

-

Acquisition of ¹H NMR Spectrum:

-

Set the spectral width to approximately 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Fourier transform the raw data, phase the spectra, and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl3 at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Spectroscopic Data and Interpretation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for (R)-4-Propyloxolan-2-one.

Table 1: ¹H NMR Data for (R)-4-Propyloxolan-2-one (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5a | 4.45 - 4.38 | m | |

| H5b | 3.96 - 3.89 | m | |

| H4 | 2.65 - 2.54 | m | |

| H3a | 2.65 - 2.54 | m | |

| H3b | 2.19 | dd | 16.3, 7.3 |

| H1' | 1.48 - 1.44 | m | |

| H2' | 1.40 - 1.30 | m | |

| H3' | 0.95 | t | 7.1 |

Table 2: ¹³C NMR Data for (R)-4-Propyloxolan-2-one (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 (C=O) | 177.0 |

| C5 (O-CH₂) | 79.1 |

| C4 (CH) | 37.7 |

| C3 (CH₂) | 34.5 |

| C1' (CH₂) | 33.8 |

| C2' (CH₂) | 19.6 |

| C3' (CH₃) | 14.0 |

Interpretation of NMR Spectra:

-

¹H NMR: The two protons on C5 (H5a and H5b) are diastereotopic due to the adjacent chiral center at C4, and thus appear as separate multiplets. The proton at the chiral center (H4) is coupled to the neighboring protons on C3, C5, and the propyl chain, resulting in a complex multiplet. The two protons on C3 are also diastereotopic and show distinct signals, with one appearing as a doublet of doublets. The propyl chain protons appear in the expected upfield region, with the terminal methyl group showing a characteristic triplet.

-

¹³C NMR: The carbonyl carbon (C2) of the lactone appears at a characteristic downfield chemical shift of around 177.0 ppm. The carbon attached to the ester oxygen (C5) is also deshielded and appears around 79.1 ppm. The remaining aliphatic carbons of the ring and the propyl chain resonate in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Principles of IR Spectroscopy

When a molecule is irradiated with infrared light, its bonds can stretch, bend, or undergo other vibrational motions. Each type of bond vibrates at a characteristic frequency. By measuring the frequencies of IR radiation that are absorbed by a sample, an IR spectrum is obtained, which provides a fingerprint of the functional groups present.

Experimental Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR is a convenient technique for analyzing liquid samples without the need for extensive sample preparation.

Workflow for ATR-FT-IR Analysis

Caption: A streamlined workflow for obtaining an FT-IR spectrum of a liquid sample using an ATR accessory.

Step-by-Step Methodology:

-

Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.

-

Sample Application: Place a small drop of (R)-4-Propyloxolan-2-one directly onto the center of the ATR crystal.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal to avoid cross-contamination.

Spectroscopic Data and Interpretation

Table 3: Expected Characteristic IR Absorption Bands for (R)-4-Propyloxolan-2-one

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~1770 | C=O stretch | γ-Lactone | Strong |

| ~1180 | C-O stretch | Ester | Strong |

| 2960-2850 | C-H stretch | Aliphatic | Strong |

| 1465-1375 | C-H bend | Aliphatic | Medium |

Interpretation of IR Spectrum:

The most prominent and diagnostic peak in the IR spectrum of a γ-lactone is the strong carbonyl (C=O) stretching absorption, which typically appears at a higher frequency (~1770 cm⁻¹) compared to acyclic esters due to ring strain. Another strong absorption band corresponding to the C-O stretching of the ester group is expected around 1180 cm⁻¹. The spectrum will also show strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-H bending vibrations between 1375 and 1465 cm⁻¹, characteristic of the aliphatic propyl group and the lactone ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Principles of Mass Spectrometry

In a typical mass spectrometer, a sample is first vaporized and then ionized. The most common ionization technique for small organic molecules is Electron Ionization (EI). In EI-MS, high-energy electrons bombard the sample molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺•). This molecular ion is often unstable and can fragment into smaller, charged daughter ions. These ions are then separated based on their m/z ratio by a mass analyzer and detected.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination where a gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer. For a pure sample of (R)-4-Propyloxolan-2-one, the GC serves as an inlet to the MS.

Workflow for GC-MS Analysis

Caption: The general workflow for analyzing a sample of (R)-4-Propyloxolan-2-one using GC-MS.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of (R)-4-Propyloxolan-2-one in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, which is heated to ensure rapid vaporization of the sample.

-

Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column is housed in an oven with a programmed temperature ramp to ensure good separation and peak shape.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV).

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Spectroscopic Data and Interpretation

The mass spectrum of (R)-4-Propyloxolan-2-one is expected to show a molecular ion peak corresponding to its molecular weight (128.17 g/mol ). The fragmentation pattern is characteristic of γ-lactones.

Table 4: Expected Key Fragments in the EI Mass Spectrum of (R)-4-Propyloxolan-2-one

| m/z | Proposed Fragment |

| 128 | [M]⁺• (Molecular Ion) |

| 85 | [M - C₃H₇]⁺ |

| 57 | [C₃H₇]⁺ |

| 43 | [C₃H₇]⁺ |

Interpretation of Mass Spectrum:

The molecular ion peak at m/z 128 confirms the molecular weight of the compound. A common fragmentation pathway for γ-lactones with an alkyl substituent at the 4-position is the cleavage of the C-C bond between the chiral carbon and the alkyl group. In this case, the loss of the propyl radical (•C₃H₇) would lead to a prominent fragment ion at m/z 85. The propyl cation itself may also be observed at m/z 43. Other smaller fragments will also be present, arising from further fragmentation of the lactone ring.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of (R)-4-Propyloxolan-2-one. ¹H and ¹³C NMR spectroscopy offer unambiguous structural elucidation and confirmation of stereochemistry. FT-IR spectroscopy provides rapid confirmation of the key lactone functional group. GC-MS confirms the molecular weight and provides characteristic fragmentation patterns for identification. By employing these techniques with robust experimental protocols and a thorough understanding of spectral interpretation, researchers and drug development professionals can ensure the identity, purity, and quality of this critical pharmaceutical intermediate.

References

- Google Patents. (n.d.). Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one.

-

PubChem. (n.d.). gamma-Heptalactone. Retrieved from [Link]

-

NIST. (n.d.). Butyrolactone. In NIST Chemistry WebBook. Retrieved from [Link]

-

Drawell. (2023, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

- Simek, P., et al. (2024). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In: Amino Acid Analysis: Methods and Protocols.

-

Chemistry LibreTexts. (2023, October 30). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Introduction to 4-Propyloxolan-2-one and the Significance of its Mass Spectral Analysis

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Propyloxolan-2-one

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's mass spectrometry fragmentation is paramount for its unambiguous identification, structural elucidation, and quantification. This guide provides a detailed exploration of the fragmentation behavior of 4-propyloxolan-2-one, a substituted γ-butyrolactone, under electron ionization (EI) mass spectrometry. By synthesizing fundamental principles of mass spectrometry with comparative data from structurally related compounds, this document serves as an authoritative reference for the analytical characterization of this molecule.

4-Propyloxolan-2-one, also known as 4-propyl-γ-butyrolactone, belongs to the family of γ-butyrolactones, a class of compounds with diverse applications in the chemical and pharmaceutical industries.[1][2] The precise determination of their structure is a critical aspect of quality control and regulatory compliance. Mass spectrometry, particularly with electron ionization, is a powerful tool for this purpose, as the resulting fragmentation patterns provide a unique fingerprint of the molecule's structure. Understanding these fragmentation pathways is essential for interpreting mass spectra accurately and differentiating between isomers.

This guide will delve into the predicted fragmentation mechanisms of 4-propyloxolan-2-one, drawing parallels and highlighting key differences with its structural isomer, γ-heptalactone (5-propyloxolan-2-one), for which spectral data is available.[3]

Principles of Electron Ionization Mass Spectrometry (EI-MS) of γ-Butyrolactones

In EI-MS, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M radical cation, M+•).[4] This molecular ion is often unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions. The fragmentation of γ-butyrolactones is governed by the presence of the lactone ring and the nature and position of any substituents. Common fragmentation pathways include:

-

α-Cleavage: Fission of the bond adjacent to the carbonyl group or the ring oxygen.

-

McLafferty Rearrangement: A characteristic fragmentation of carbonyl compounds possessing a γ-hydrogen atom.

-

Loss of Small Neutral Molecules: Elimination of stable molecules such as CO, CO2, H2O, and alkenes.

The relative abundance of the resulting fragment ions is dependent on their stability.

Predicted Fragmentation Pattern of 4-Propyloxolan-2-one

The molecular formula of 4-propyloxolan-2-one is C7H12O2, with a molecular weight of 128.17 g/mol .[2][5] The molecular ion peak ([M]+•) is expected at m/z 128.

Key Fragmentation Pathways

The primary fragmentation pathways for 4-propyloxolan-2-one are predicted to be initiated by cleavage of the bonds at the branch point of the propyl group and within the lactone ring.

Path A: α-Cleavage and Subsequent Fragmentations

One of the most probable initial fragmentations is the cleavage of the C4-C5 bond, which is an α-cleavage relative to the ring oxygen. This would result in the loss of an ethyl radical (•C2H5) from the propyl side chain, leading to a fragment ion at m/z 99 .

A competing α-cleavage involves the loss of the entire propyl group as a radical (•C3H7), resulting in a fragment ion at m/z 85 . This fragment is the base peak in the spectrum of the isomeric γ-heptalactone, where the propyl group is at the 5-position.[3] For 4-propyloxolan-2-one, the stability of the resulting carbocation will influence the abundance of this ion.

Path B: McLafferty-type Rearrangement

A McLafferty-type rearrangement can occur, involving the transfer of a hydrogen atom from the propyl chain to the carbonyl oxygen via a six-membered transition state, followed by the elimination of a neutral propene molecule (C3H6). This would lead to a fragment ion at m/z 86 .

Path C: Ring Opening and Subsequent Cleavages

The molecular ion can undergo ring opening, followed by a series of cleavages. For instance, the loss of a propyl radical followed by the loss of carbon monoxide (CO) would lead to a fragment at m/z 57 .

Summary of Predicted Fragment Ions

The following table summarizes the major predicted fragment ions for 4-propyloxolan-2-one:

| m/z | Proposed Structure/Formation |

| 128 | Molecular Ion [M]+• |

| 99 | [M - C2H5]+ |

| 86 | [M - C3H6]+• (McLafferty Rearrangement) |

| 85 | [M - C3H7]+ |

| 57 | [M - C3H7 - CO]+ |

Visualization of Fragmentation Pathways

The following diagram illustrates the predicted major fragmentation pathways of 4-propyloxolan-2-one.

Caption: Predicted EI-MS fragmentation of 4-propyloxolan-2-one.

Experimental Protocol for Mass Spectrometry Analysis

To obtain the mass spectrum of 4-propyloxolan-2-one, the following experimental protocol is recommended.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of 4-propyloxolan-2-one in a volatile organic solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.

Instrumentation and Parameters

-

Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is ideal.

-

GC Column: A non-polar column, such as a DB-5ms or equivalent, is suitable for the separation.

-

Injection Mode: Split or splitless injection, depending on the sample concentration.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

Data Acquisition and Analysis

-

Inject 1 µL of the working solution into the GC-MS system.

-

Acquire the mass spectrum of the chromatographic peak corresponding to 4-propyloxolan-2-one.

-

Process the data to identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

Comparative Analysis with γ-Heptalactone (5-Propyloxolan-2-one)

The mass spectrum of γ-heptalactone is dominated by a base peak at m/z 85, corresponding to the loss of the propyl group via α-cleavage.[3] This is a highly favorable fragmentation due to the formation of a stable secondary carbocation.

For 4-propyloxolan-2-one, the loss of the propyl group would also lead to an ion at m/z 85. However, the initial radical site is at a different position, which may influence the relative abundance of this fragment compared to other fragmentation pathways, such as the loss of an ethyl radical (m/z 99) or the McLafferty rearrangement (m/z 86). The experimental determination of the mass spectrum of 4-propyloxolan-2-one is crucial to confirm these predictions and establish a definitive fragmentation pattern for its identification.

Conclusion

This technical guide provides a comprehensive theoretical framework for understanding the electron ionization mass spectrometry fragmentation of 4-propyloxolan-2-one. By applying fundamental principles of mass spectrometry and leveraging comparative data from its isomer, γ-heptalactone, we have predicted the major fragmentation pathways and key fragment ions. The provided experimental protocol offers a clear methodology for obtaining and verifying this data. This information is invaluable for researchers and scientists in the fields of analytical chemistry and drug development for the accurate identification and structural characterization of this and related compounds.

References

-

Crotti, A. E. M., et al. (2009). Gas-phase fragmentation of gamma-lactone derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 44(12), 1733-1741. Available at: [Link]

-

Crotti, A. E. M., et al. (2009). Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). gamma-Heptalactone. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). gamma-Hexalactone. National Center for Biotechnology Information. Available at: [Link]

-

Kang, S., et al. (n.d.). Simultaneous determination of γ-hydroxybutyrate and its precursor substances γ-butyrolactone and 1,4-butanediol in beverages using UHPLC-MS/MS. Agilent. Available at: [Link]

-

SWGDRUG. (2005). gamma-butyrolactone. Available at: [Link]

-

Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276. Available at: [Link]

-

ContaminantDB. (2016). gamma-heptalactone (chem005908). Available at: [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). The Main Fragmentation Reactions of Organic Compounds. In Spectroscopic Methods in Organic Chemistry (pp. 227-288). Georg Thieme Verlag.

-

Klunk, W. E., et al. (1989). Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor. Journal of medicinal chemistry, 32(5), 943-948. Available at: [Link]

-

ScenTree. (n.d.). Gamma-heptalactone (CAS N° 105-21-5). Available at: [Link]

-

PubChem. (n.d.). 4-Propyloxolan-2-one. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). EI Mass spectra, proposed structures and predominant fragmentation... Available at: [Link]

- Kasha, M. (1963). Fragmentation mechanisms in mass spectrometry.

-

Ito, Y., et al. (2021). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Journal of the Mass Spectrometry Society of Japan, 69(1), 1-8. Available at: [Link]

-

ResearchGate. (n.d.). EI fragmentation pattern for 3,4-MDMA. Available at: [Link]

-

NIST. (n.d.). 2(3H)-Furanone, 5-butyldihydro-4-methyl-. In NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). Propargyl alcohol. In NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). 2(3H)-Furanone, dihydro-5-methyl-. In NIST Chemistry WebBook. Available at: [Link]

- Yost, R. A., & Enke, C. G. (1981). The Fragmentation of the Ions of Nonan-4-One: A Study by Triple Quadrupole Mass Spectrometry.

-

NIST. (n.d.). 2(3H)-Furanone, 5-butyldihydro-4-methyl-, cis-. In NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). Propyne. In NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Propyloxolan-2-one | C7H12O2 | CID 13758373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gamma-Heptalactone | C7H12O2 | CID 7742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ugto.mx [ugto.mx]

- 5. chemscene.com [chemscene.com]

An In-depth Technical Guide to 4-Propyloxolan-2-one: Synthesis, History, and Application

Abstract

4-Propyloxolan-2-one, a chiral γ-butyrolactone derivative, represents a molecule of significant interest in modern pharmaceutical synthesis. Unlike its naturally occurring structural isomer γ-heptalactone (5-propyloxolan-2-one), 4-propyloxolan-2-one has gained prominence primarily as a synthetically derived chiral building block. Its history is inextricably linked to the development of third-generation antiepileptic drugs, where the stereochemical purity of the (R)-enantiomer is paramount. This guide provides a comprehensive overview of the discovery and synthesis history of 4-propyloxolan-2-one, focusing on the evolution from racemic preparations to highly efficient, stereoselective methodologies. We will delve into the causality behind various synthetic strategies, provide detailed experimental protocols for key transformations, and present essential characterization data.

Introduction and Strategic Importance

4-Propyloxolan-2-one, particularly the (R)-enantiomer, is the key chiral intermediate for the synthesis of Brivaracetam, a high-affinity synaptic vesicle protein 2A (SV2A) ligand used for the treatment of partial-onset seizures in epilepsy.[1] The therapeutic efficacy of Brivaracetam is critically dependent on the precise stereochemistry derived from (R)-4-propyloxolan-2-one. Consequently, the development of robust and economically viable synthetic routes to this intermediate has been a major focus of process chemistry research.

The initial approaches to Brivaracetam synthesis utilized the racemic form of 4-propyloxolan-2-one.[2][3] This, however, resulted in a diastereomeric mixture of the final product, necessitating challenging and costly chiral chromatography for separation. This inherent inefficiency drove the scientific community to devise asymmetric syntheses that could generate the desired (R)-enantiomer with high optical purity, thereby streamlining the manufacturing process and improving overall yield. This guide charts that evolution, highlighting the ingenuity and problem-solving that has defined the synthetic history of this vital intermediate.

Physicochemical Properties and Characterization

A summary of the key physicochemical and spectroscopic data for 4-propyloxolan-2-one is presented below.

| Property | Value | Source(s) |

| IUPAC Name | (4R)-4-propyloxolan-2-one | PubChem[4] |

| Synonyms | (R)-4-Propyldihydrofuran-2(3H)-one, Brivaracetam Intermediate 1 | PubChem[4] |

| CAS Number | 63095-51-2 ((R)-enantiomer); 72397-60-5 (racemic) | PubChem[4][5] |

| Molecular Formula | C₇H₁₂O₂ | PubChem[4] |

| Molecular Weight | 128.17 g/mol | PubChem[4] |

| Appearance | Colorless to yellow oily liquid | ChemicalBook[6] |

| Boiling Point | 226.3 ± 8.0 °C (Predicted) | Echemi |

| Density | ~0.983 g/cm³ (Predicted) | ChemicalBook[6] |

| Solubility | Slightly soluble in chloroform, methanol, and ethanol | ChemicalBook[6] |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.45 - 4.38 (m, 1H), 3.96 - 3.89 (m, 1H), 2.65 - 2.54 (m, 2H), 2.19 (dd, J=16.3, 7.3 Hz, 1H), 1.48 - 1.44 (m, 2H), 1.40 - 1.30 (m, 2H), 0.95 (t, J=7.1 Hz, 3H) | Google Patents[7] |

| Mass Spectrometry | GC-MS data available | PubChem[2] |

| FTIR, ¹³C NMR | Spectral data available from commercial suppliers | Pharmaffiliates[8] |

Synthesis History and Methodologies

The synthesis of 4-propyloxolan-2-one has evolved from straightforward racemic methods to sophisticated, stereocontrolled processes. This section details the key historical developments.

'Discovery': The Racemic Synthesis

The first significant synthesis of racemic 4-propyloxolan-2-one in the context of antiepileptic drug development was reported by Kenda et al. in 2004.[3] This approach established the foundational chemistry for accessing the lactone core.

Methodology: 1,4-Conjugate Addition

The synthesis begins with a 1,4-conjugate addition (Michael addition) of a propyl Grignard reagent to furan-2(5H)-one. The use of a copper(I) iodide catalyst is crucial here; it facilitates the 1,4-addition over the competing 1,2-addition to the carbonyl group, thus ensuring the formation of the desired 4-substituted lactone.[9]

Diagram 1: Racemic synthesis via 1,4-conjugate addition.

Protocol 1: Racemic Synthesis (Kenda et al. approach) [9]

-

To a stirred suspension of copper(I) iodide (CuI) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add propylmagnesium bromide dropwise.

-

After formation of the Gilman-like cuprate reagent, cool the mixture to -20 °C.

-

Add a solution of furan-2(5H)-one in diethyl ether dropwise, maintaining the temperature below -15 °C.

-

Stir the reaction mixture for 2-3 hours, allowing it to warm slowly.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation to yield racemic 4-propyloxolan-2-one.

The Advent of Stereoselective Synthesis

The need for enantiomerically pure (R)-4-propyloxolan-2-one spurred the development of several asymmetric strategies.

A highly effective and scalable process was developed by Schülé et al. utilizing enzymatic resolution. This approach leverages the high stereoselectivity of enzymes to separate enantiomers, a cornerstone of green chemistry.

Methodology: Lipase-Catalyzed Desymmetrization

The process starts with a prochiral disubstituted malonate. A lipase, such as Candida antarctica lipase B (CALB), selectively hydrolyzes one of the ester groups. This enzymatic step creates a chiral center with high enantiomeric excess. The resulting chiral monoester is then reduced and cyclized to form the target lactone. The choice of enzyme is critical; lipases are well-known for their ability to resolve stereoisomers with high fidelity in non-aqueous environments.

Diagram 3: Synthesis using a chiral auxiliary.

More recent innovations include the use of organocatalysis to set the key stereocenter, offering a metal-free and environmentally benign alternative. [7] Methodology: Asymmetric Michael Addition

This route involves the asymmetric Michael addition of nitromethane to trans-2-hexenal, catalyzed by a chiral organocatalyst (e.g., a diarylprolinol silyl ether). This reaction establishes the chiral center at the 4-position. The resulting nitro-aldehyde is then converted through a series of steps, including reduction of the nitro group and the aldehyde, followed by hydrolysis and lactonization, to yield the final product. The success of this method hinges on the catalyst's ability to create a chiral environment that directs the nucleophilic attack of nitromethane from a specific face.

Conclusion

The journey from the first racemic synthesis of 4-propyloxolan-2-one to the array of sophisticated, stereoselective methods available today showcases a remarkable progression in synthetic organic chemistry. Driven by the stringent requirements of the pharmaceutical industry, researchers have developed biocatalytic, chiral auxiliary-based, and organocatalytic routes that deliver the crucial (R)-enantiomer with high fidelity and efficiency. These advancements not only have streamlined the production of the life-changing drug Brivaracetam but also have contributed valuable methodologies to the broader field of asymmetric synthesis. The history of 4-propyloxolan-2-one serves as a compelling case study in how a specific molecular target can catalyze profound innovation in chemical process development.

References

-

PubChem . (R)-4-Propyldihydrofuran-2(3H)-one. National Center for Biotechnology Information. [Link]

- Pisani, P., et al. (2018). Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one.

-

Yadav, J. S., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. [Link]

-

Yadav, J. S., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. [Link]

-

Pharmaffiliates . (R)-Dihydro-4-propyl-2(3H)-furanone. [Link]

- Ma, L., et al. (2019). Method for preparing optically pure (R)-4-n-propyl-dihydrofuran-2(3H)-one.

- Kosugi, H., et al. (1989). Asymmetric synthesis of γ- and δ-lactones from chiral sulphoxides. J. Chem. Soc., Perkin Trans. 1, 935-943.

-

Kenda, B. M., et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. Journal of Medicinal Chemistry, 47(3), 530-549. [Link]

-

Kenda, B. M., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. PubMed. [Link]

- Schülé, A., et al. (2016). A Biocatalytic Route to the Novel Antiepileptic Drug Brivaracetam. Organic Process Research & Development, 20(9), 1566–1575.

-

IOSR Journal of Pharmacy . (2017). Archive :: IOSRPHR. [Link]

-

PubChem . 4-Propyloxolan-2-one. National Center for Biotechnology Information. [Link]

-

PubChem . 4-Propyloxolan-2-one. National Center for Biotechnology Information. [Link]

-

PubChem . 4-Propyloxolan-2-one. National Center for Biotechnology Information. [Link]

-

PubChem . (R)-4-Propyldihydrofuran-2(3H)-one. National Center for Biotechnology Information. [Link]

Sources

- 1. (R)-4-Propyldihydrofuran-2(3H)-one | C7H12O2 | CID 10997054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Application of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]

- 3. (R)-4-Propyldihydrofuran-2(3H)-one | 63095-51-2 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Showing Compound 4-Propyl-gamma-butyrolactone (FDB008341) - FooDB [foodb.ca]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 4-Propyloxolan-2-one | C7H12O2 | CID 13758373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Propylbenzoic acid(2438-05-3) 1H NMR [m.chemicalbook.com]

- 9. (4S)-4-Propyloxolan-2-one | C7H12O2 | CID 13758374 - PubChem [pubchem.ncbi.nlm.nih.gov]

IUPAC nomenclature and synonyms for 4-Propyloxolan-2-one

An In-Depth Technical Guide to 4-Propyloxolan-2-one (γ-Heptalactone): Nomenclature, Properties, and Synthesis

Introduction

4-Propyloxolan-2-one, a heterocyclic compound belonging to the lactone family, is a molecule of significant interest across diverse scientific disciplines. While recognized in the flavor and fragrance industries for its distinct creamy, coconut-like aroma, its true value in advanced chemical synthesis is demonstrated by the role of its specific stereoisomers as critical building blocks for active pharmaceutical ingredients (APIs).[1][2][3] This guide provides a comprehensive technical overview of 4-Propyloxolan-2-one, designed for researchers, chemists, and drug development professionals. We will deconstruct its nomenclature, tabulate its chemical identifiers and properties, and detail a representative synthesis protocol, providing the mechanistic rationale essential for laboratory application.

Section 1: IUPAC Nomenclature and Structural Elucidation

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is 4-propyloxolan-2-one .[4] This systematic name can be deconstructed to understand the molecule's structure:

-

Oxolan: This is the IUPAC-preferred name for a five-membered saturated ring containing one oxygen atom. This ring system is also commonly known as tetrahydrofuran.

-

-2-one: This suffix indicates a ketone functional group (a carbonyl, C=O) is present at the second position of the ring. By convention, the heteroatom (oxygen) is assigned position 1, and numbering proceeds around the ring to give the primary functional group the lowest possible locant.

-

4-Propyl: This prefix indicates that a three-carbon alkyl group (propyl, -CH₂CH₂CH₃) is attached to the fourth carbon atom of the oxolanone ring.

The carbon atom at position 4 is a stereocenter, meaning 4-propyloxolan-2-one exists as a pair of enantiomers: (4R)-4-propyloxolan-2-one and (4S)-4-propyloxolan-2-one.[5][6] This chirality is of paramount importance in pharmaceutical applications, where often only one enantiomer provides the desired biological activity.[3]

Section 2: Synonyms and Common Identifiers

Beyond its systematic IUPAC name, the compound is widely known by several synonyms. The most prevalent is γ-heptalactone (gamma-heptalactone).[1][7][8] This common name arises from its classification as a lactone (a cyclic ester) derived from the corresponding hydroxy-carboxylic acid, 4-hydroxyheptanoic acid. The "gamma" (γ) designation indicates that the ester linkage is formed between the carboxyl group and the hydroxyl group on the fourth carbon (the gamma carbon) of the acid chain. "Hepta" refers to the total of seven carbon atoms in the molecule.

A comprehensive list of identifiers for the racemic mixture and its constituent enantiomers is crucial for accurate literature searching and material procurement.

| Identifier | Racemic Mixture | (S)-Enantiomer | (R)-Enantiomer |

| IUPAC Name | 4-Propyloxolan-2-one | (4S)-4-Propyloxolan-2-one | (4R)-4-Propyloxolan-2-one |

| Common Synonym | γ-Heptalactone | (S)-γ-Heptalactone | (R)-γ-Heptalactone |

| Other Synonyms | 4-Heptanolide; Dihydro-4-propyl-2(3H)-furanone; 4-Propyl-γ-butyrolactone | (4S)-Dihydro-4-propyl-2(3H)-furanone | (R)-Dihydro-4-propyl-2(3H)-furanone[6][9] |

| CAS Registry Number | 72397-60-5[4] | 63095-60-3[10] | 63095-51-2[6][11] |

| PubChem CID | 13758373[4] | 13758374 | 10997054[6] |

Section 3: Physicochemical Properties

The physical and chemical properties of 4-propyloxolan-2-one are essential for its handling, application, and purification. The data below represents typical values for the racemic compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [4][7] |

| Molecular Weight | 128.17 g/mol | [4][7] |

| Appearance | Colorless to pale yellow liquid | [7][12] |

| Odor | Mild, creamy, coconut-like, fruity | [1][12] |

| Boiling Point | ~230 °C (at 760 mmHg); 61-62 °C (at 2 mmHg) | [1][7] |

| Density | ~0.999 g/cm³ | [1][7] |

| Flash Point | >100 °C | [1][7] |

| Refractive Index (n²⁰/D) | ~1.440 | [7] |

| Solubility | Slightly soluble in water; miscible with common organic solvents | [1] |

Section 4: Synthesis and Mechanistic Insights

A foundational method for synthesizing γ-lactones is the acid-catalyzed intramolecular esterification, or lactonization, of the corresponding γ-hydroxy acid. This approach provides a clear illustration of fundamental organic reaction principles.

Expertise & Causality: The "Why" Behind the Protocol

The conversion of 4-hydroxyheptanoic acid to γ-heptalactone is an equilibrium process. To ensure a high yield of the desired lactone, the equilibrium must be shifted toward the products. This is achieved through two key experimental choices:

-

Acid Catalysis: The reaction is sluggish without a catalyst. A strong acid (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly nucleophilic distal hydroxyl group.

-

Water Removal: The reaction produces one molecule of water for every molecule of lactone formed. According to Le Châtelier's principle, removing this water as it is formed will drive the equilibrium to the right, favoring the formation of the cyclic ester product. This is typically accomplished using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene.

Experimental Protocol: Acid-Catalyzed Lactonization

This protocol describes a representative laboratory-scale synthesis.

-

Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Reagent Charging: To the flask, add 4-hydroxyheptanoic acid (1.0 eq.), toluene (to ~0.2-0.5 M concentration), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.01-0.05 eq.).

-

Reaction Execution: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser than toluene, will separate to the bottom of the trap while the toluene overflows back into the reaction flask.

-

Monitoring: Continue the reflux until no more water is collected in the trap (typically 2-4 hours), indicating the reaction is complete.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: Filter off the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield pure 4-propyloxolan-2-one.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-propyloxolan-2-one via acid-catalyzed lactonization.

Section 5: The Role of Chirality in Drug Development

While the racemic mixture of 4-propyloxolan-2-one is sufficient for flavor applications, its use in modern drug development demands enantiomeric purity. The biological systems targeted by pharmaceuticals are inherently chiral, and as such, often interact differently with each enantiomer of a drug molecule. One enantiomer may be therapeutically active (the eutomer) while the other may be inactive, less active, or even cause undesirable side effects (the distomer).

A prime example of this principle is the synthesis of the antiepileptic drug Brivaracetam . The (4R)-enantiomer, (4R)-4-propyloxolan-2-one, is a crucial chiral intermediate in the diastereoselective synthesis of this API.[3][13] Using the enantiopure lactone ensures that the final drug product has the correct stereochemistry required for its specific binding and therapeutic action, highlighting the critical need for stereoselective synthesis methods in the pharmaceutical industry.[14]

Conclusion

4-Propyloxolan-2-one is a molecule with a dual identity: a widely used fragrance and flavor component and a high-value intermediate in pharmaceutical synthesis. Its properties are defined by its γ-lactone structure, and its utility is dictated by its chirality. A thorough understanding of its systematic nomenclature (4-propyloxolan-2-one), common synonyms (γ-heptalactone), and the chemical principles governing its synthesis is essential for scientists and researchers aiming to leverage this versatile compound in their work.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13758373, 4-Propyloxolan-2-one. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13758374, (4S)-4-Propyloxolan-2-one. Available at: [Link]

-

ScenTree (n.d.). Gamma-heptalactone (CAS N° 105-21-5). Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10997054, (R)-4-Propyldihydrofuran-2(3H)-one. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13751606, 4-Propyl-1,3-dioxolan-2-one. Available at: [Link]

-

Mol-Instincts (n.d.). γ-Heptalactone 105-21-5. Available at: [Link]

-

PharmaCompass (n.d.). (R)-4-Propyldihydrofuran-2(3H)-One | Drug Information. Available at: [Link]

-

Pharmaffiliates (n.d.). (4S)-4-Propyloxolan-2-one | CAS No : 63095-60-3. Available at: [Link]

-

Apicule (n.d.). (R)-Dihydro-4-propyl-2-(3H)-furanone API Suppliers. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7742, gamma-Heptalactone. Available at: [Link]

-

Apicule (n.d.). (R)-4-Propyldihydrofuran-2(3H)-one (CAS No: 63095-51-2) API Intermediate Manufacturers. Available at: [Link]

-

Wikipedia (n.d.). γ-Butyrolactone. Available at: [Link]

-

FooDB (2010). Showing Compound 4-Propyl-gamma-butyrolactone (FDB008341). Available at: [Link]

-

The Good Scents Company (n.d.). gamma-butyrolactone. Available at: [Link]

- Google Patents (n.d.). Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one.

- Google Patents (n.d.). Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. apicule.com [apicule.com]

- 4. 4-Propyloxolan-2-one | C7H12O2 | CID 13758373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (4S)-4-Propyloxolan-2-one | C7H12O2 | CID 13758374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-4-Propyldihydrofuran-2(3H)-one | C7H12O2 | CID 10997054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ScenTree - Gamma-heptalactone (CAS N° 105-21-5) [scentree.co]

- 8. gamma-Heptalactone | C7H12O2 | CID 7742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. apicule.com [apicule.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. (R)-4-Propyldihydrofuran-2(3H)-one | 63095-51-2 [chemicalbook.com]

- 12. Gamma Heptalactone Manufacturer & Suppliers |ELAROMA-gHANE - Elchemy [elchemy.com]

- 13. (R)-4-Propyldihydrofuran-2(3H)-one | 63095-51-2 [amp.chemicalbook.com]

- 14. WO2019239341A1 - Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Chiral Properties of (R)- and (S)-4-Propyloxolan-2-one

Foreword: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, molecular chirality is not merely a geometric curiosity but a fundamental pillar governing therapeutic efficacy and patient safety. The spatial arrangement of atoms in a molecule can dictate its interaction with the inherently chiral environment of the human body, including enzymes, receptors, and other biological macromolecules. It is now a well-established principle that enantiomers of a chiral drug can exhibit widely divergent pharmacological, pharmacokinetic, and toxicological profiles.[1] Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate rigorous assessment of individual enantiomers, compelling the development of single-enantiomer drugs.[2]

This guide focuses on the enantiomeric pair (R)- and (S)-4-propyloxolan-2-one, members of the γ-butyrolactone family. The γ-butyrolactone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a multitude of natural products and clinically approved drugs with diverse biological activities.[3][4] The stereocenter at the C4 position of 4-propyloxolan-2-one is of paramount importance, particularly as the (R)-enantiomer serves as a critical chiral building block in the synthesis of Brivaracetam, a third-generation antiepileptic drug.[5][6][7] This document provides an in-depth exploration of the synthesis, separation, and characterization of these enantiomers, offering field-proven insights for researchers, scientists, and drug development professionals.

Enantioselective Synthesis: Crafting Stereochemical Purity

The generation of single-enantiomer compounds is a cornerstone of modern organic synthesis. For 4-propyloxolan-2-one, the primary objective is to produce the desired enantiomer with the highest possible enantiomeric excess (ee), as this purity cascades directly to the final active pharmaceutical ingredient (API).[8] Methodologies generally fall into two categories: asymmetric synthesis, which creates the desired stereocenter selectively, and chiral resolution, which separates a pre-existing racemic mixture.

Featured Synthesis Pathway: Asymmetric Synthesis of (R)-4-Propyloxolan-2-one

Several strategies have been developed for the asymmetric synthesis of 4-substituted γ-lactones, including catalytic hydrogenation of keto esters and C-H bond oxidation.[9][10] A robust and scalable approach, detailed in patent literature, utilizes a chiral auxiliary to direct the stereochemical outcome of the reaction sequence.[11][12]

The rationale behind using a chiral auxiliary, such as a substituted oxazolidinone, is to temporarily introduce a chiral element that forces subsequent reactions to proceed with a strong facial bias. This diastereoselective control allows for the construction of the desired stereocenter, after which the auxiliary is cleaved and can often be recovered, making the process economically viable.

Caption: Asymmetric synthesis of (R)-4-propyloxolan-2-one using a chiral auxiliary.

Experimental Protocol: Asymmetric Synthesis

The following protocol is a representative, multi-step synthesis adapted from established methodologies.[11][12]

Objective: To synthesize (R)-4-propyloxolan-2-one with high enantiomeric purity.

Materials:

-

(S)-4-benzyl-2-oxazolidinone (Chiral Auxiliary)

-

n-Butyllithium (n-BuLi) in hexanes

-

Valeryl chloride

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

tert-Butyl 2-bromoacetate

-

Lithium borohydride (LiBH₄)

-

p-Toluenesulfonic acid (PTSA)

-

Anhydrous Tetrahydrofuran (THF), Toluene

-

Standard glassware for anhydrous reactions, quenching, extraction, and purification.

Methodology:

-

Acylation:

-

Dissolve (S)-4-benzyl-2-oxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar).

-

Add n-BuLi dropwise and stir for 30 minutes to form the lithium salt. Causality: This deprotonation activates the auxiliary for nucleophilic attack.

-

Slowly add valeryl chloride and allow the reaction to warm to 0 °C over 2 hours.

-

Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify by column chromatography to yield the acylated auxiliary.

-

-

Stereoselective Alkylation:

-

Dissolve the acylated auxiliary in anhydrous THF and cool to -78 °C.

-

Add NaHMDS dropwise and stir for 30 minutes to generate the sodium enolate. Causality: The bulky benzyl group on the auxiliary blocks one face of the enolate, forcing the incoming electrophile to approach from the opposite, less-hindered face.

-

Add tert-butyl 2-bromoacetate and stir at -78 °C for 4 hours.

-

Quench, extract, and purify to obtain the alkylated intermediate.

-

-

Reductive Cleavage of Auxiliary:

-

Dissolve the alkylated intermediate in anhydrous THF and cool to 0 °C.

-

Add LiBH₄ and stir for 2-4 hours. Causality: LiBH₄ selectively reduces the ester carbonyl linked to the auxiliary, liberating the chiral primary alcohol and allowing for recovery of the auxiliary.

-

Carefully quench with aqueous Rochelle's salt solution, extract, and purify.

-

-

Lactonization:

-

Dissolve the resulting chiral hydroxy ester in toluene.

-

Add a catalytic amount of PTSA and heat to reflux with a Dean-Stark trap to remove water. Causality: The acidic conditions protonate the ester carbonyl, making it more electrophilic for intramolecular attack by the hydroxyl group, driving the cyclization to form the stable five-membered lactone ring.

-

Monitor by TLC until completion. Cool, wash with aqueous NaHCO₃, extract, and purify by vacuum distillation to yield (R)-4-propyloxolan-2-one.

-

Analytical Characterization and Chiral Discrimination

Verifying the chemical identity and, crucially, the enantiomeric purity of the synthesized lactone is a non-negotiable step in quality control. A multi-faceted analytical approach is employed to provide a self-validating system of characterization.[13]

Physicochemical and Chiral Properties

The distinct enantiomers of 4-propyloxolan-2-one possess identical physical properties such as boiling point and density, but they differ in their interaction with plane-polarized light. This property, known as optical activity, is a hallmark of chiral molecules.[14]

| Property | (R)-4-Propyloxolan-2-one | (S)-4-Propyloxolan-2-one | Reference(s) |

| CAS Number | 63095-51-2 | 63095-60-3 | [15][16] |

| IUPAC Name | (4R)-4-propyloxolan-2-one | (4S)-4-propyloxolan-2-one | [15][16] |

| Molecular Formula | C₇H₁₂O₂ | C₇H₁₂O₂ | [15][16] |

| Molecular Weight | 128.17 g/mol | 128.17 g/mol | [15][16] |

| Appearance | Colorless to pale yellow oil | Colorless to pale yellow oil | [5][17] |

| Specific Rotation [α] | +3.71° (c=1, EtOH) | Not specified, but inferred to be -3.71° | [17] |

Core Analytical Techniques for Enantiomeric Discrimination

The choice of analytical technique depends on the required accuracy, sample throughput, and available instrumentation.[13] The most common methods are chromatographic and spectroscopic.[18][19]

Caption: A typical workflow for the chiral analysis of 4-propyloxolan-2-one.

Comparison of Analytical Techniques:

| Technique | Principle | Advantages | Limitations |

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[13][20] | Gold standard; high accuracy and precision for ee determination; direct separation.[2][13] | Requires method development to find a suitable CSP and mobile phase.[21] |

| NMR Spectroscopy | Enantiomers are converted to diastereomers (with a CDA) or form diastereomeric complexes (with a CSA), which have distinct NMR signals.[22][23] | Provides structural information; can be rapid once the method is established. | Indirect method; requires a pure chiral auxiliary agent; potential for kinetic resolution errors.[24][25] |

| Optical Rotation | Measures the angle of rotation of plane-polarized light caused by a chiral sample.[14] | Fast, non-destructive, simple instrumentation. | A bulk property, not suitable for ee determination unless the specific rotation of the pure enantiomer is known; sensitive to impurities.[26] |

| Circular Dichroism | Measures the differential absorption of left and right circularly polarized light.[27] | Highly sensitive to molecular conformation and absolute configuration.[28] | Less common for routine quantitative ee analysis; requires a chromophore near the stereocenter. |

Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC

Objective: To separate and quantify the (R)- and (S)-enantiomers of 4-propyloxolan-2-one to determine the enantiomeric excess.

Instrumentation & Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector.

-

Chiral Stationary Phase (CSP) Column: A polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H) is often a good starting point for lactones.

-

Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). The ratio (e.g., 90:10 or 95:5) must be optimized.

-

Sample: Synthesized 4-propyloxolan-2-one dissolved in the mobile phase.

-

Racemic standard of 4-propyloxolan-2-one.

Methodology:

-

System Preparation:

-

Install the chiral column and equilibrate the system with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

-

Method Development (using Racemic Standard):

-

Inject the racemic standard. Causality: This step is crucial to confirm that the chosen column and mobile phase can resolve the two enantiomers and to determine their respective retention times.

-

Adjust the Hexane/IPA ratio to achieve baseline separation (Resolution > 1.5). Increasing the percentage of the polar modifier (IPA) generally decreases retention time but may reduce resolution.

-

-

Sample Analysis:

-

Inject the synthesized sample under the optimized conditions.

-

Record the chromatogram, detecting at an appropriate wavelength (e.g., 210 nm).

-

-

Data Analysis:

-

Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times from the racemic standard run.

-

Integrate the area of each peak.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

-

Application in API Synthesis: The Brivaracetam Case Study

The industrial and pharmaceutical relevance of (R)-4-propyloxolan-2-one is anchored in its role as a key intermediate for the antiepileptic drug Brivaracetam.[5][7] The synthesis of Brivaracetam requires the specific stereochemistry provided by the (R)-lactone to build the final molecule's chiral pyrrolidinone core.

The use of enantiopure (R)-4-propyloxolan-2-one is not merely a matter of efficiency; it is a critical quality attribute. Any contamination with the (S)-enantiomer would lead to the formation of a diastereomeric impurity in the final drug product. Such impurities can be difficult to remove and may have different pharmacological or toxicological properties, posing a risk to patient safety and creating significant regulatory hurdles.

Caption: Simplified pathway from (R)-4-propyloxolan-2-one to Brivaracetam.

Conclusion

(R)- and (S)-4-propyloxolan-2-one serve as a compelling illustration of the principles of chirality in the pharmaceutical sciences. The synthesis of the enantiopure (R)-isomer, driven by its application as a precursor to Brivaracetam, highlights the sophistication of modern asymmetric synthesis. The rigorous analytical methodologies required to validate its stereochemical integrity—spanning chromatography and spectroscopy—underscore the industry's commitment to quality and safety. For researchers and professionals in drug development, a comprehensive understanding of the synthesis, separation, and characterization of such chiral building blocks is not just beneficial, but essential for the successful progression of new chemical entities from the laboratory to the clinic.

References

-

Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

-

Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. MDPI. Available from: [Link]

-

Enantioselective synthesis of 4-substituted γ-lactones. Tetrahedron Letters. Available from: [Link]

-

Synthesis of Chiral γ-Lactones by One-Pot Sequential Enantioselective Organocatalytic Michael Addition of Boronic Acids and Diastereoselective Intramolecular Passerini Reaction. The Journal of Organic Chemistry. Available from: [Link]

-

Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society. Available from: [Link]

-

A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules. Available from: [Link]

-

Asymmetric synthesis of 4,5-disubstituted-γ-butyrolactones via organocatalyzed three-component coupling. ResearchGate. Available from: [Link]

-

The Impact of Chiral Compounds in Medicine. Science Hub. Available from: [Link]

-

A novel stereoselective synthesis of substituted γ-butyrolactones. Tetrahedron Letters. Available from: [Link]

-

Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. ResearchGate. Available from: [Link]

-

Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals. PubMed. Available from: [Link]

-

Synthesis and structural analysis of stereospecific 3,4,5-trisubstituted γ-butyrolactone phospholipids. Lipids. Available from: [Link]

-

New Synthesis of All Four Isomers of 3-Hydroxy-4-methyl-.gamma.-butyrolactone by Stereoselective Intramolecular Lactonization. Application to Asymmetric Synthesis of Biologically Active Compounds. The Journal of Organic Chemistry. Available from: [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available from: [Link]

-

Chiral discrimination and enantioselective analysis of drugs: An overview. ResearchGate. Available from: [Link]

-

ANALYTICAL CHIRAL SEPARATION METHODS. IUPAC. Available from: [Link]

-

Chiral analysis. Wikipedia. Available from: [Link]

-

4-Propyloxolan-2-one. PubChem. Available from: [Link]

-

Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. MDPI. Available from: [Link]

-

Optical rotation. Wikipedia. Available from: [Link]

-

Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology. Available from: [Link]

-

5.3: Optical Activity. Chemistry LibreTexts. Available from: [Link]

-

Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. Highlights in Science, Engineering and Technology. Available from: [Link]

-

Circular dichroism studies of optically active 1,3-dioxolan-4-ones in the vacuum ultraviolet region. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

-

(R)-4-Propyldihydrofuran-2(3H)-one (CAS No: 63095-51-2) API Intermediate Manufacturers. apicule. Available from: [Link]

-

(4S)-4-Propyloxolan-2-one. PubChem. Available from: [Link]

-

4-N-PROPYL-DIHYDROFURAN-2(3H)-ONE. European Patent Office. Available from: [Link]

-

(R)-4-Propyldihydrofuran-2(3H)-One Drug Information. PharmaCompass. Available from: [Link]

-

(R)-4-Propyldihydrofuran-2(3H)-one. PubChem. Available from: [Link]

- Process for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one. Google Patents.

-

Optimization of enantiomeric separation for quantitative determination of the chiral drug propranolol by 1H-NMR spectroscopy utilizing a chiral solvating agent. PubMed. Available from: [Link]

-

Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. Available from: [Link]

-

Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols. Available from: [Link]

- Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one. Google Patents.

-

CIRCULAR-DICHROISM SPECTROSCOPY OF 2-AMINOTETRALINS. University of Groningen research portal. Available from: [Link]

-

CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. Available from: [Link]

-

Circular dichroism and guanine quadruplexes. PubMed. Available from: [Link]

-

19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst. Available from: [Link]

-

Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules. Available from: [Link]

-

Simple Protocols for NMR Analysis of the Enantiomeric Purity of Chiral Diols. PubMed. Available from: [Link]

Sources

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 3. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy (R)-4-Propyldihydrofuran-2(3H)-one | 63095-51-2 [smolecule.com]

- 6. apicule.com [apicule.com]

- 7. Synthesis and Application of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]

- 8. WO2019239341A1 - Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one - Google Patents [patents.google.com]

- 9. Sci-Hub. Enantioselective synthesis of 4-substituted γ-lactones / Tetrahedron Letters, 1990 [sci-hub.box]

- 10. Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. data.epo.org [data.epo.org]

- 12. US20190359583A1 - Process for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Optical rotation - Wikipedia [en.wikipedia.org]

- 15. (R)-4-Propyldihydrofuran-2(3H)-one | C7H12O2 | CID 10997054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. (4S)-4-Propyloxolan-2-one | C7H12O2 | CID 13758374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. (R)-4-Propyldihydrofuran-2(3H)-one | 63095-51-2 [chemicalbook.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Chiral analysis - Wikipedia [en.wikipedia.org]

- 21. d-nb.info [d-nb.info]

- 22. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds [mdpi.com]

- 23. Optimization of enantiomeric separation for quantitative determination of the chiral drug propranolol by 1H-NMR spectroscopy utilizing a chiral solvating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]

- 25. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Circular dichroism and guanine quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Circular dichroism studies of optically active 1,3-dioxolan-4-ones in the vacuum ultraviolet region - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Biological Activity of Substituted γ-Butyrolactones

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The γ-butyrolactone core, a seemingly simple five-membered lactone, represents what we in the field of medicinal chemistry refer to as a "privileged scaffold." This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide array of pharmacological activities.[1] Nature has long utilized this versatile structure, incorporating it into a vast number of secondary metabolites. In the laboratory, the inherent reactivity and stereochemical possibilities of the γ-butyrolactone ring have captivated synthetic chemists for decades, leading to the development of numerous FDA-approved drugs and a continuous stream of novel therapeutic candidates.[1]

This guide is designed for researchers, scientists, and drug development professionals. It is not a mere compilation of literature, but a synthesis of technical knowledge and field-proven insights. Our objective is to provide a comprehensive understanding of the biological activities of substituted γ-butyrolactones, grounded in mechanistic principles and supported by actionable experimental protocols. We will delve into the causality behind experimental designs and present self-validating methodologies, empowering you to confidently navigate your own research and development endeavors in this exciting chemical space.

The Spectrum of Biological Activity: A Multi-Target Landscape

The therapeutic potential of substituted γ-butyrolactones is remarkably broad, spanning a range of diseases and physiological processes. The specific biological effect is intricately linked to the nature and stereochemistry of the substituents adorning the lactone ring.

Anticancer Activity: Targeting Uncontrolled Proliferation

A significant body of research has focused on the cytotoxic and antiproliferative properties of γ-butyrolactones against various cancer cell lines.[2] Several FDA-approved anticancer agents, such as the podophyllotoxin derivatives etoposide and teniposide, feature a γ-butyrolactone moiety and function as DNA topoisomerase II inhibitors.[1]

The α-methylene-γ-butyrolactone unit is a particularly important pharmacophore for anticancer activity.[3] This exocyclic double bond acts as a Michael acceptor, enabling covalent modification of nucleophilic residues, such as cysteine, on target proteins. This reactivity is crucial for the biological activity of many natural products, including the sesquiterpene lactone parthenolide.[3]

Key Mechanisms of Anticancer Action:

-

Inhibition of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Certain α-methylene-γ-butyrolactones can covalently bind to and inhibit key proteins in this pathway, such as IκB kinase (IKK) and the p65 subunit of NF-κB itself, preventing its translocation to the nucleus and subsequent transcription of pro-survival genes.[3][4]

-

Inhibition of the PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another crucial regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. Some pyranonaphthoquinone lactones, such as kalafungin and frenolicin B, have demonstrated potent inhibitory activity against AKT, alongside strong cytotoxic effects in cancer cells.[1]

-

HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone responsible for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, making it an attractive target for cancer therapy. Synthetic γ-butyrolactones have been developed that exhibit potent HSP90 inhibitory activity.[1]

Table 1: Representative Anticancer γ-Butyrolactones and their Mechanisms

| Compound/Class | Example(s) | Mechanism of Action | Target Cancer Cell Lines | Reference(s) |

| Podophyllotoxin Derivatives | Etoposide, Teniposide | DNA Topoisomerase II Inhibition | Lymphoma, Leukemia, Solid Tumors | [1] |

| Pyranonaphthoquinone Lactones | Lactoquinomycin, Kalafungin | AKT Inhibition | MDA468 | [2] |

| Synthetic Adenine Analogue | Adenine-linked butyrolactone | Cytotoxicity (mechanism not specified) | L1210 | [2] |

| Synthetic HSP90 Inhibitor | (Structure disclosed in ref) | HSP90 Inhibition | Various | [1] |

| α-Methylene-γ-butyrolactones | Parthenolide | NF-κB Inhibition | Various | [3] |

Anti-inflammatory Effects: Modulating the Immune Response

Chronic inflammation underlies a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The ability of substituted γ-butyrolactones to modulate inflammatory pathways makes them promising candidates for the development of novel anti-inflammatory agents.[5]

The primary mechanism for the anti-inflammatory activity of many γ-butyrolactones is the inhibition of the NF-κB signaling pathway, as discussed in the context of cancer.[1] By suppressing NF-κB activation, these compounds can reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and enzymes (e.g., COX-2).[1][4] For instance, a santonine-derived butyrolactone demonstrated in vivo anti-inflammatory activity in a rat model of arthritis through this mechanism.[1]

Antimicrobial and Quorum Sensing Inhibition

The rise of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. γ-Butyrolactones have emerged as a promising class of compounds with both direct antimicrobial activity and the ability to disrupt bacterial communication, a process known as quorum sensing (QS).[6]

Direct Antimicrobial Activity:

-

Several synthetic γ-butyrolactone derivatives have demonstrated potent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[6]

-

The α-methylene-γ-butyrolactone scaffold is also a key feature in natural products with antifungal properties.[1]

Quorum Sensing Inhibition:

Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This process is crucial for virulence factor production and biofilm formation in many pathogenic bacteria. γ-Butyrolactones can act as signaling molecules in some bacteria, but they can also be designed to interfere with QS systems, a strategy known as "quorum quenching."[7]

The primary mechanism of QS inhibition by γ-butyrolactone analogues involves targeting the receptors of the QS signaling molecules.[8] By binding to these receptors, either competitively or non-competitively, the synthetic lactones can prevent the native signaling molecules (autoinducers) from activating the expression of virulence genes.[8] This approach does not kill the bacteria directly but rather disarms them, making them more susceptible to the host's immune system and conventional antibiotics.

Other Notable Biological Activities

-

Neuroprotective Effects: Certain γ-butyrolactone derivatives have shown promise in protecting neuronal cells from cytotoxicity induced by factors implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[1] The proposed mechanisms include the inhibition of reactive oxygen species (ROS) production and autophagy.[1]

-

Hypoglycemic Activity: Butyrolactone-1 and its derivatives have been identified as inhibitors of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are therapeutic targets for type 2 diabetes.[1]

-

Cardiovascular Effects: The FDA-approved drugs spironolactone and eplerenone are steroidal γ-butyrolactones that act as aldosterone antagonists and are used to treat high blood pressure and heart failure.[1]

Experimental Design and Protocols: From Synthesis to Biological Evaluation

A successful investigation into the biological activity of novel substituted γ-butyrolactones hinges on a robust and well-defined experimental workflow. This section provides detailed, step-by-step methodologies for the synthesis of a representative α-methylene-γ-butyrolactone and subsequent evaluation of its cytotoxic activity.

Synthesis Protocol: Preparation of an α-Methylene-γ-Butyrolactone

The following protocol describes a common method for the synthesis of α-methylene-γ-butyrolactones via a Reformatsky-type reaction, which is broadly applicable to various aldehydes and ketones.[9]